3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
Introduction to 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
Structural Features of the Indole-Oxadiazole Hybrid System
The compound’s structure consists of three key components (Figure 1):
- Indole core : A bicyclic system comprising a benzene ring fused to a pyrrole ring. The NH group at position 1 and the aromatic π-system enable hydrogen bonding and π-π stacking interactions.
- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms and one oxygen atom. The electron-deficient nature of this ring enhances metabolic stability and facilitates interactions with biological targets.
- Phenyl substituent : Attached to the 5-position of the oxadiazole, this group contributes to lipophilicity and modulates steric interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₁N₃O | |
| Molecular weight | 261.28 g/mol | |
| IUPAC name | 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole | |
| Key functional groups | Indole NH, oxadiazole, phenyl |
The planar arrangement of the indole and oxadiazole rings allows for conjugation, which stabilizes the molecule and influences its electronic absorption properties. Substituents on the phenyl ring (e.g., halogens, methyl groups) can further tune bioavailability and target selectivity.
Historical Development of Heterocyclic Hybrid Molecules in Medicinal Chemistry
The design of hybrid molecules emerged as a paradigm shift in drug discovery, driven by the need to overcome limitations of single-target therapies. Key milestones include:
Table 2: Evolution of Heterocyclic Hybrids in Drug Design
The hybridization strategy gained traction with the seminal work of Morimoto et al. (2004), who proposed "drug evolution" through combinatorial recombination of pharmacophores. This approach was later validated in studies demonstrating that indole-oxadiazole hybrids inhibit urease and acetylcholinesterase via dual mechanisms.
Recent advances emphasize three design principles :
- Electronic complementarity : Pairing electron-rich indole with electron-deficient oxadiazole enhances target engagement.
- Steric modularity : Substituents on the phenyl ring adjust binding pocket compatibility.
- Metabolic resilience : The oxadiazole ring reduces susceptibility to oxidative degradation.
For example, the 2021 synthesis of fluorinated indole-oxadiazole hybrids achieved α-amylase inhibition (IC₅₀ = 0.13 µM) by optimizing steric bulk at the phenyl group.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKZTRRBCSTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Hydrazides with Carboxylic Acid Derivatives
A common approach involves reacting aryl acid hydrazides with carboxylic acid derivatives under dehydrating conditions to induce cyclization and form the 1,3,4-oxadiazole ring. For example, 2-aminobenzohydrazide reacts with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the oxadiazole ring system. This intermediate is then further reacted to incorporate the indole moiety.
Fischer Esterification and Hydrazide Formation
Substituted benzoic acids are often converted to their ethyl esters via Fischer esterification using ethanol and sulfuric acid. These esters are subsequently treated with hydrazine hydrate to yield the corresponding aryl acid hydrazides, which serve as key intermediates in the synthesis of oxadiazole derivatives.
Cyclization with Indole Derivatives
The hydrazide intermediates are then cyclized with indole-related compounds, such as isatin derivatives or 1H-indole itself, often under reflux conditions in the presence of POCl3. This step facilitates the formation of the this compound scaffold through ring closure and dehydration reactions.
Detailed Preparation Procedure
A representative synthesis reported in the literature involves the following key steps:
| Step | Reaction Details | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substituted benzoic acid + ethanol → ethyl ester | Reflux with sulfuric acid catalyst | 70-85 | Fischer esterification |
| 2 | Ethyl ester + hydrazine hydrate → aryl acid hydrazide | Reflux in ethanol | 75-90 | Hydrazide formation |
| 3 | Isatin + hydrazine hydrate → isatin-3-hydrazone | Ambient temperature | 80-85 | Intermediate for indole moiety |
| 4 | Isatin-3-hydrazone + succinic anhydride → oxoindolyidene hydrazinyl butanoic acid | Room temperature | 60-75 | Precursor for cyclization |
| 5 | Aryl acid hydrazide + oxoindolyidene hydrazinyl butanoic acid + POCl3 → final compound | Reflux 5 hours | 40-80 | Cyclization to form oxadiazole-indole |
This method yields 3-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-indole derivatives with satisfactory purity and yield, confirmed by thin layer chromatography and melting point analysis.
Cyclodehydration Agents and Reaction Conditions
The cyclization step to form the oxadiazole ring commonly employs dehydrating agents such as:
- Phosphorus oxychloride (POCl3)
- Thionyl chloride (SOCl2)
- Phosphorus pentoxide (P2O5)
- Polyphosphoric acid (PPA)
Among these, POCl3 is frequently used due to its effectiveness in promoting cyclodehydration under reflux conditions, typically for 4-6 hours. The reaction mixture is then quenched with ice and neutralized with sodium hydroxide solution to isolate the product.
Analytical Characterization Supporting Preparation
The successful preparation of this compound is confirmed by:
- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as secondary amide (around 3150 cm^-1), carbonyl (1650-1660 cm^-1), and C=N (around 1615-1620 cm^-1).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows aromatic protons in the δ 7.0-8.5 ppm range.
- Signals corresponding to ethylene or other aliphatic protons depending on substituents.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the target compound.
- Thin Layer Chromatography (TLC): Used for reaction monitoring and purity assessment.
These methods confirm the formation of the oxadiazole ring and its attachment to the indole moiety.
Summary Table of Preparation Methods
Research Findings and Optimization
- Yields of the final cyclized products vary between 40% and 80%, depending on substituents and reaction conditions.
- Reaction monitoring by TLC and purification by recrystallization (commonly methanol) ensure high purity.
- Spectroscopic data confirm the structural integrity of the synthesized compounds.
- Use of continuous flow reactors and automated synthesis systems has been suggested for industrial scale-up to improve yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its structural features allow chemists to create more complex molecules that can be utilized in pharmaceuticals and materials science. The synthesis typically involves cyclization reactions with appropriate precursors under dehydrating conditions to form the oxadiazole ring followed by indole formation.
Synthetic Routes:
- Fischer Indole Synthesis: A common method where 1H-indole derivatives react with substituted carboxylic acids and hydrazides.
- Reaction Conditions: Reflux in solvents like methanol is often employed to yield the desired oxadiazole derivatives.
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown promising in vitro results against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics.
Table 1: Antimicrobial Activity of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole Derivatives
| Compound | Bacteria Tested | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 9a | S. aureus | 15 mm | |
| 9f | E. coli | 12 mm | |
| 9g | B. subtilis | 14 mm | |
| 9c | S. typhi | 10 mm |
Anticancer Potential:
The compound is also being explored for its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth.
Anti-inflammatory and Antioxidant Activities:
Additionally, research has highlighted its potential for anti-inflammatory and antioxidant activities, making it a candidate for therapeutic applications in inflammatory diseases .
Industrial Applications
Organic Light Emitting Diodes (OLEDs):
In the field of materials science, this compound is utilized in the development of OLEDs due to its photophysical properties. The compound's ability to emit light when subjected to an electric current makes it valuable for electronic applications.
Case Studies
Several case studies have documented the pharmacological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives demonstrated effective inhibition against multiple strains of bacteria. The findings indicated that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that specific derivatives induced apoptosis through mitochondrial pathways. This research supports further exploration into the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with various molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole are critically influenced by its structural modifications. Below is a comparative analysis with structurally related analogs:
Structural Analogs with Modified Oxadiazole Substituents
Key Insight : Substitution of the phenyl group with electron-withdrawing groups (e.g., fluorine) or heteroaromatic rings (e.g., pyridine) improves solubility and target binding but may reduce melting points .
Analogs with Hybrid Heterocyclic Systems
Key Insight : Hybridization with thiazolidinedione or imidazole scaffolds broadens the spectrum of biological activities but may introduce synthetic complexity .
Biological Activity
The compound 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole is a derivative of indole that incorporates a 1,3,4-oxadiazole moiety. This structural configuration has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies pertaining to this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with substituted carboxylic acids and hydrazides. The process often follows a Fischer indole synthesis pathway or similar methodologies that yield oxadiazole derivatives with promising biological activities.
General Reaction Scheme:
- Starting Materials: 1H-Indole and phenyl-hydrazine.
- Reagents: Acetaldehyde or malonaldehyde.
- Conditions: Reflux in appropriate solvents (e.g., methanol).
- Final Product: this compound.
Antimicrobial Activity
Research indicates that compounds derived from the oxadiazole family exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized compounds showed promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like Streptomycin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacteria Tested | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 9a | S. aureus | 15 mm | |
| 9f | E. coli | 12 mm | |
| 9g | B. subtilis | 14 mm | |
| 9c | S. typhi | 10 mm |
Anticancer Activity
In addition to its antimicrobial properties, the oxadiazole-containing indoles have been investigated for their anticancer potential. A comprehensive review highlighted various derivatives showing cytotoxic effects against cancer cell lines, including HeLa and CaCo-2 cells . The mechanism often involves the inhibition of key enzymes related to cancer progression.
Table 2: Anticancer Activity of Related Oxadiazole Derivatives
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial efficacy against common pathogens. The results showed that certain compounds exhibited a higher degree of effectiveness compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Properties
Another investigation reported on the anticancer activity of oxadiazole derivatives against a panel of human tumor cell lines. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole?
- Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:
- CuAAC Approach : React 3-(2-azidoethyl)-1H-indole derivatives with terminal alkynes (e.g., phenylacetylene) in PEG-400/DMF using CuI as a catalyst. Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (eluent: 70:30 ethyl acetate/hexane) to yield the target compound .
- Condensation Methods : Reflux 3-formyl-1H-indole derivatives with thiazolone or aminothiazole in acetic acid with sodium acetate. Crystalline precipitates are filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Assigns proton and carbon environments (e.g., indole NH at δ ~11–12 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (FAB-HRMS/EI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₄N₃OSCl: m/z 355.5) .
- TLC : Monitors reaction progress using Rf values in ethyl acetate/hexane systems .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Replace CuI with Cu nanoparticles or ligands (e.g., TBTA) to enhance CuAAC efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to improve solubility of intermediates .
- Temperature/Time : Extend reaction times (e.g., 24 hrs) or use microwave-assisted synthesis for faster cyclization .
Q. How to resolve contradictory spectral data for structural confirmation?
- Methodological Answer :
- Multi-NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Resolve ambiguities in oxadiazole-indole connectivity (e.g., bond angles/planarity) .
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific atoms during synthesis .
- Case Study : In , IR peaks at 3215 cm⁻¹ (N-H) and 812 cm⁻¹ (C-S) confirm S-alkylation, while conflicting MS data may require purity checks via HPLC .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to modulate pharmacokinetics .
- Functionalization : Introduce sulfonyl (e.g., -SO₂CH₃) or halogen (e.g., -Cl) groups at the phenyl ring to enhance antibacterial/antifungal activity .
- SAR Studies : Test substituents at the indole 3-position (e.g., methyl, nitro) to correlate structure with inhibition of kinases or antimicrobial targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
